Methyl 2-(azetidin-3-ylsulfanyl)acetate
Description
Methyl 2-(azetidin-3-ylsulfanyl)acetate is a sulfur-containing ester derivative featuring a 4-membered azetidine ring linked to an acetate group via a thioether (-S-) bond. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining a small nitrogen heterocycle with a sulfur-based ester moiety.
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3 |
InChI Key |
DVTVFOCAGBNHMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-ylsulfanyl)acetate typically involves the reaction of azetidine derivatives with suitable reagents. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) . This reaction proceeds through the formation of an intermediate, which is then treated with azetidin-2-one to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing azetidine and sulfanyl groups exhibit significant antimicrobial properties. Methyl 2-(azetidin-3-ylsulfanyl)acetate has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial activity comparable to established antibiotics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of derivatives of this compound. These derivatives have been tested for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Certain compounds demonstrated inhibition levels comparable to known drugs like rivastigmine, indicating potential therapeutic uses in neurodegenerative conditions .
Drug Design and Synthesis
This compound serves as a lead compound in the design of new drugs targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance biological activity or create new derivatives with specific therapeutic effects. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.
Mechanism of Action Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects, which can inform future drug development efforts.
Comparative Analysis with Related Compounds
To better understand the versatility of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(pyrrolidin-3-ylsulfanyl)acetate | Pyrrolidine ring | Antimicrobial |
| Methyl 2-(thiazolidin-3-ylsulfanyl)acetate | Thiazolidine ring | Antidiabetic |
| Methyl 2-(morpholin-3-ylsulfanyl)acetate | Morpholine ring | Neuroprotective |
This table illustrates how variations in the cyclic amine structure influence the biological activities of these compounds, emphasizing the importance of structural modifications in medicinal chemistry.
Antibacterial Efficacy
In a study assessing various sulfonamide derivatives, this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the azetidine structure can enhance antimicrobial potency .
Neuroprotective Activity in Animal Models
Research involving animal models has demonstrated that certain derivatives of this compound can protect against neurodegeneration induced by glutamate toxicity. These studies highlight the compound's potential in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-ylsulfanyl)acetate is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and sulfur-containing functional group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison with Imidazole-Based Esters
Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Fig. 1A ) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. 1C ) share ester functionalities but replace the azetidine ring with aromatic imidazole systems. Key differences include:
- Electronic Effects : The nitrogen in azetidine is more basic due to reduced ring strain compared to imidazole’s conjugated system. This affects hydrogen-bonding capabilities and interactions with biological targets.
Table 1: Structural Comparison of Azetidine vs. Imidazole Derivatives
| Compound | Heterocycle | Ring Size | Aromaticity | Key Functional Groups |
|---|---|---|---|---|
| Methyl 2-(azetidin-3-ylsulfanyl)acetate | Azetidine | 4-membered | No | Thioether, Ester |
| Ethyl 2-(imidazol-4-yl)acetate | Imidazole | 5-membered | Yes | Ester, Aromatic N |
Comparison with Triazole-Thioacetate Derivatives
Compounds like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Fig. 5A ) feature triazole rings connected to thioacetate groups. Key contrasts include:
- Heterocycle Functionality : Triazoles (5-membered, two nitrogen atoms) exhibit strong hydrogen-bonding and metal-coordination properties, unlike azetidine’s single basic nitrogen. This makes triazole derivatives more versatile in catalysis or drug design .
- Steric Effects : The bicyclic terpene moiety in the triazole derivative increases hydrophobicity, whereas the compact azetidine ring may enhance membrane permeability in pharmaceutical contexts.
Comparison with Thienyl and Benzofuran Esters
Methyl 2-thienylacetate (CAS 19432-68-9 ) and Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate highlight sulfur-containing esters with aromatic systems:
- Aromatic vs. Aliphatic Sulfur : Thienyl (aromatic thiophene) and benzofuran systems delocalize electron density, reducing sulfur’s nucleophilicity compared to the aliphatic thioether in the azetidine derivative.
- Biological Activity : Benzofuran derivatives often exhibit antimicrobial properties due to their planar structures , while azetidine’s strain may favor covalent interactions with enzymes.
Comparison with Simple Esters (e.g., Methyl Acetate)
Methyl acetate (CAS 79-20-9 ) lacks heterocycles or sulfur atoms, serving as a baseline for ester behavior:
- Reactivity : The azetidine-sulfanyl group introduces sites for nucleophilic attack (e.g., at sulfur or the azetidine nitrogen), unlike methyl acetate’s inert ester group.
Biological Activity
Methyl 2-(azetidin-3-ylsulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azetidine ring, along with the sulfanyl and acetate functional groups, contributes to its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 161.22 g/mol. The compound features:
- Azetidine Ring : A four-membered cyclic amine that imparts structural rigidity.
- Sulfanyl Group : Enhances reactivity and potential interactions with biomolecules.
- Acetate Moiety : Contributes to the overall polarity and solubility of the compound.
Antimicrobial Properties
Research indicates that compounds containing azetidine and sulfanyl groups exhibit notable antimicrobial activity . This compound has been evaluated for its efficacy against various bacterial strains. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The azetidine structure provides a rigid framework that enhances binding affinity to biological targets, potentially modulating their activity. This structural characteristic is critical for the compound's effectiveness in drug design .
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Antimicrobial Agents : Due to its efficacy against bacteria, it may serve as a lead compound for developing new antibiotics.
- Drug Development : Its structural features make it a candidate for modifications aimed at enhancing pharmacological properties .
Case Studies
- Antibacterial Activity : A study reported that this compound exhibited a significant reduction in bacterial growth in vitro, comparable to standard antibiotics such as Chloromycin. The compound's MIC values were determined through serial dilution methods, confirming its potential as an antimicrobial agent.
- Binding Affinity Studies : Interaction studies revealed that this compound binds effectively to various enzymes, indicating its potential role as an enzyme inhibitor. This property is particularly relevant in the context of drug development targeting specific diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(pyrrolidin-3-ylsulfonyl)acetate | Pyrrolidine ring instead of azetidine | Antimicrobial |
| Methyl 2-(thiazolidin-3-ylsulfonyl)acetate | Thiazolidine ring | Antidiabetic |
| Methyl 2-(morpholin-3-ylsulfonyl)acetate | Morpholine ring | Neuroprotective |
This table illustrates how variations in cyclic amines combined with sulfonamides can lead to diverse biological activities, highlighting the versatility of these compounds in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
